

basic research into Methoxyestradiol's estrogen receptor affinity

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Compound of Interest

Compound Name: *Methoxyestradiol*

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Methoxyestradiol's Estrogen Receptor Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyestradiol (2-ME2), an endogenous metabolite of 17 β -estradiol, has garnered significant attention for its potent anti-proliferative and anti-angiogenic properties. Unlike its parent compound, 2-ME2 exhibits a distinct pharmacological profile characterized by a significantly lower affinity for the classical estrogen receptors, ER α and ER β . This technical guide provides an in-depth analysis of **Methoxyestradiol's** estrogen receptor affinity, detailing the quantitative binding data, the experimental methodologies used for its determination, and the downstream signaling pathways implicated in its biological activity.

Data Presentation: Quantitative Binding Affinity

The binding affinity of **Methoxyestradiol** for estrogen receptors is markedly lower than that of estradiol. This has been quantified through various studies, with the key data summarized below.

Compound	Receptor	Ki (nM)	Fold Lower Affinity than Estradiol	Reference
Methoxyestradiol (2-ME2)	ER α	21	500	[1]
Methoxyestradiol (2-ME2)	ER β	417	3200	[1]
17 β -Estradiol	ER α	0.04	-	[2]
17 β -Estradiol	ER β	-	-	
Methoxyestradiol (2-ME2)	ER (rat uterine cytosol)	~100-300	-	[2]

Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Experimental Protocols: Determining Estrogen Receptor Affinity

The quantitative data presented above are primarily derived from competitive radioligand binding assays. This technique is a robust method for determining the affinity of a compound for a receptor.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (unlabeled ligand, e.g., **Methoxyestradiol**) to compete with a radiolabeled ligand (e.g., [3H]estradiol) for binding to a specific receptor (e.g., ER α or ER β).

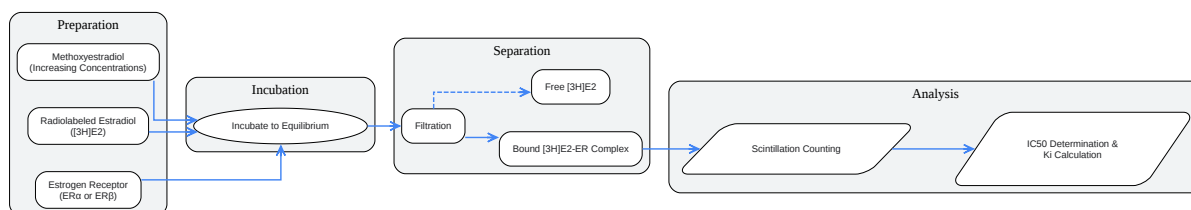
Detailed Methodology:

- **Receptor Source:** Purified recombinant human ER α and ER β are commonly used. Alternatively, cytosol prepared from tissues rich in estrogen receptors, such as the rat uterus, can be utilized.[2][3]

- Radioligand: A fixed concentration of a high-affinity radiolabeled estrogen, typically $[3H]17\beta$ -estradiol, is used.^[3]
- Competitor: Increasing concentrations of the unlabeled test compound (**Methoxyestradiol**) are added to the reaction mixture.^[3]
- Incubation: The receptor, radioligand, and competitor are incubated together to allow binding to reach equilibrium.
- Separation of Bound and Free Ligand: At the end of the incubation period, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved through filtration using glass fiber filters that trap the receptor-ligand complexes.
- Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
- Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. The IC_{50} value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The K_i value is then calculated from the IC_{50} value using the Cheng-Prusoff equation.

Mandatory Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay



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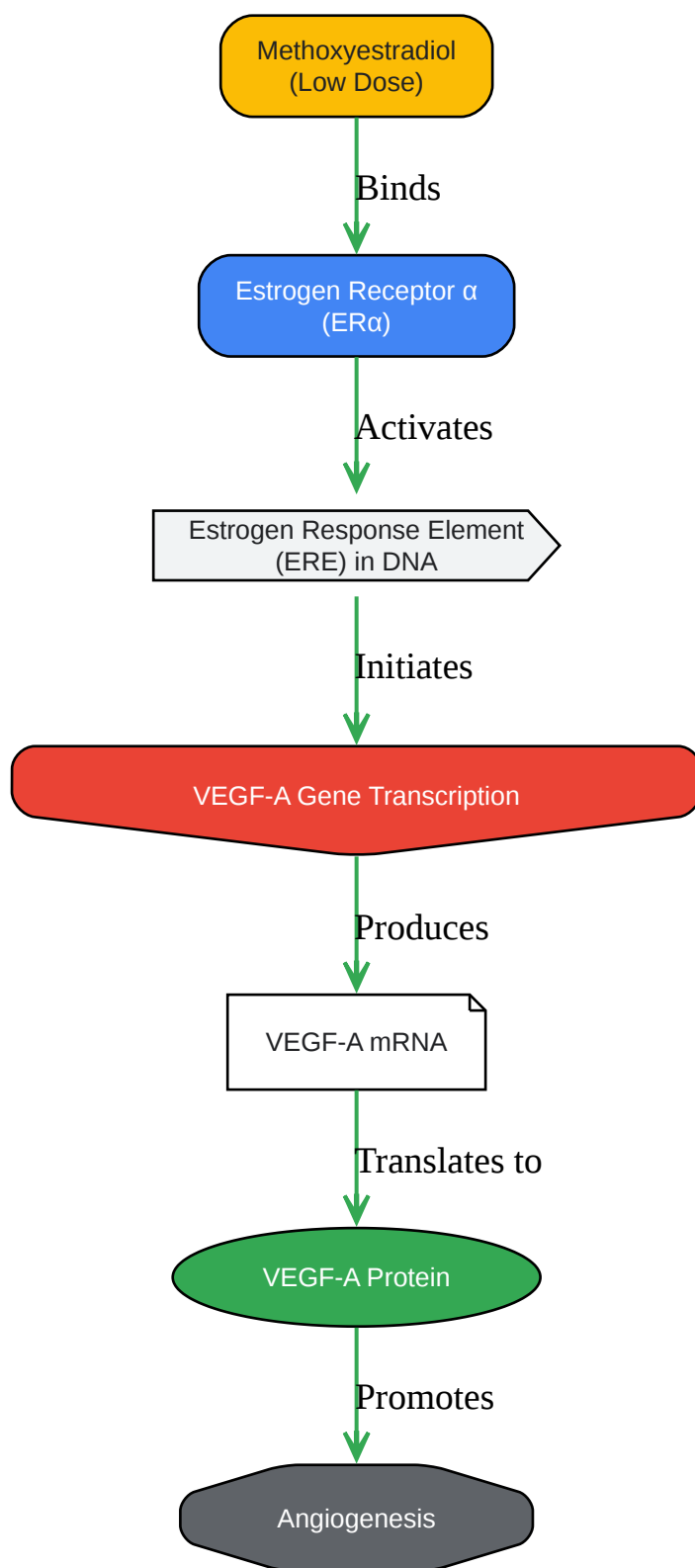
Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways of Methoxyestradiol

Methoxyestradiol's biological effects are mediated through at least two distinct signaling pathways, which are concentration-dependent.

1. Low-Dose, ERα-Dependent Pathway: Upregulation of VEGF-A

At lower concentrations, **Methoxyestradiol** can act as an ERα agonist, leading to the upregulation of Vascular Endothelial Growth Factor A (VEGF-A), a key regulator of angiogenesis. This effect is blocked by pure estrogen antagonists.^[4]

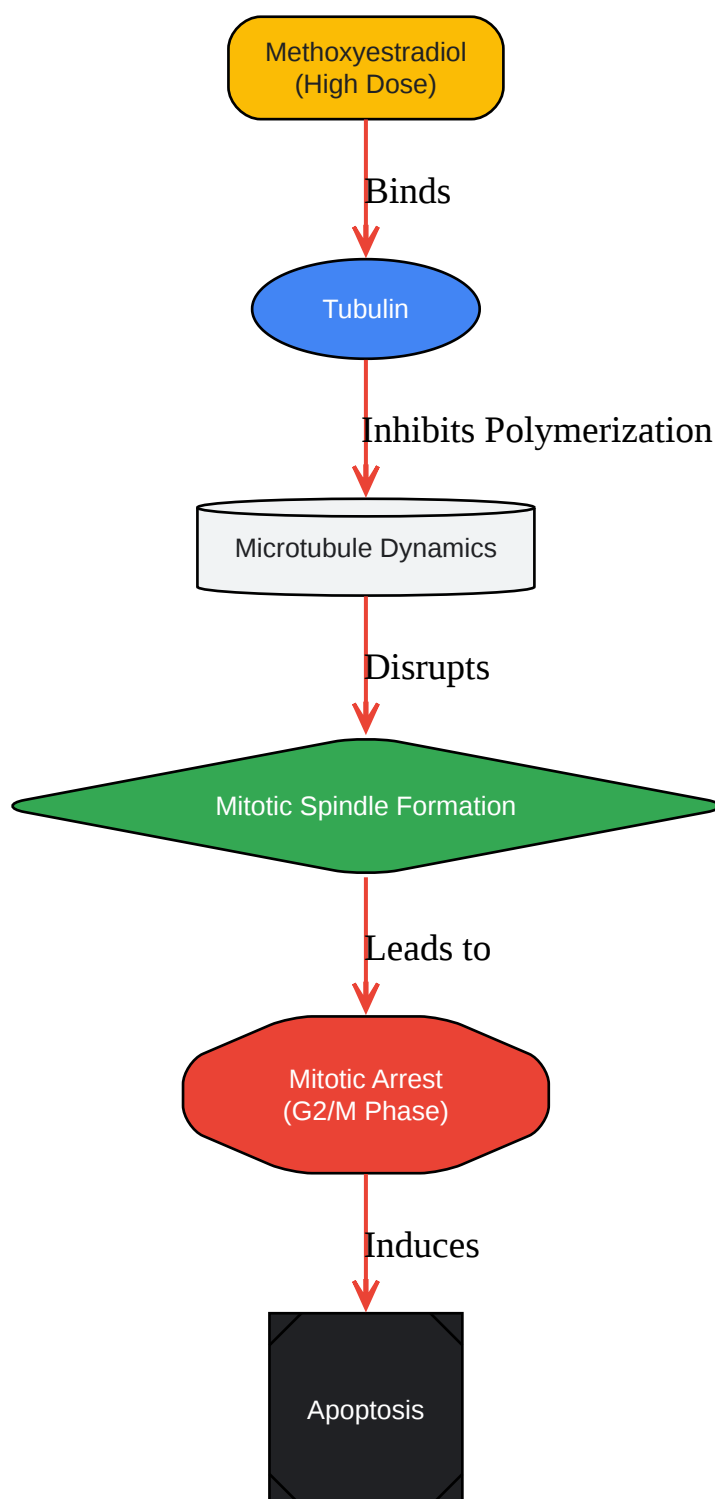


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Caption: Low-dose **Methoxyestradiol** signaling via ERα.

2. High-Dose, ER-Independent Pathway: Microtubule Disruption and Apoptosis

At higher, pharmacologically relevant concentrations, **Methoxyestradiol**'s primary mechanism of action is independent of classical estrogen receptors. It binds to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and ultimately apoptosis.[5][6]



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